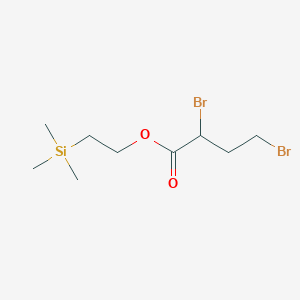
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trimethylsilyl group and two bromine atoms attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate typically involves the esterification of 2,4-dibromobutanoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trimethylsilyl)ethyl butanoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted butanoates.
Reduction: Formation of 2-(trimethylsilyl)ethyl butanoate.
Oxidation: Formation of 2,4-dibromobutanoic acid.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can stabilize carbocation intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dibromobutanoate: Similar structure but lacks the trimethylsilyl group.
Ethyl 2,4-dibromobutanoate: Similar structure but with an ethyl group instead of the trimethylsilyl group.
2-(Trimethylsilyl)ethyl acetate: Similar ester structure but with acetate instead of dibromobutanoate.
Uniqueness
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate is unique due to the presence of both the trimethylsilyl group and the dibromobutanoate ester. This combination imparts distinct chemical reactivity and stability, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
87831-15-0 |
|---|---|
Molecular Formula |
C9H18Br2O2Si |
Molecular Weight |
346.13 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2,4-dibromobutanoate |
InChI |
InChI=1S/C9H18Br2O2Si/c1-14(2,3)7-6-13-9(12)8(11)4-5-10/h8H,4-7H2,1-3H3 |
InChI Key |
DBCPNDHINXYVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C(CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)
![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)
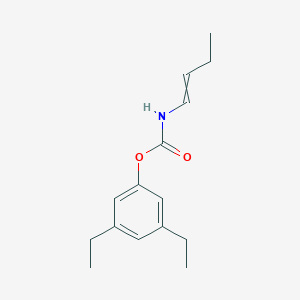

![2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14393823.png)

![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)
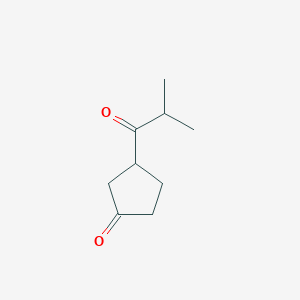
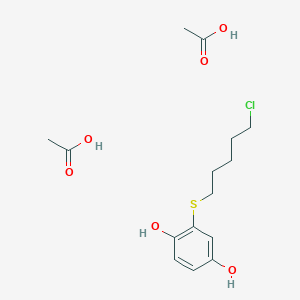
![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
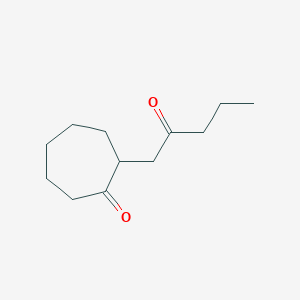
![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
